molecular formula C6H8Cl2N2 B146397 2-Chlorophenylhydrazine hydrochloride CAS No. 41052-75-9

2-Chlorophenylhydrazine hydrochloride

Cat. No.: B146397
CAS No.: 41052-75-9
M. Wt: 179.04 g/mol
InChI Key: ADODRSVGNHNKAT-UHFFFAOYSA-N
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Description

2-Chlorophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H7ClN2·HCl. It appears as a white powder and is soluble in water. This compound is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals .

Preparation Methods

The preparation of 2-Chlorophenylhydrazine hydrochloride typically involves the following steps:

    Diazotization: 2-Chloroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.

    Reduction: The diazonium salt is then reduced using sodium pyrosulfite under controlled pH and temperature conditions to yield 2-Chlorophenylhydrazine.

    Hydrolysis: The final step involves hydrolyzing the product to obtain this compound.

Chemical Reactions Analysis

2-Chlorophenylhydrazine hydrochloride undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.

    Reduction: It can be reduced further to form simpler hydrazine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, often forming substituted hydrazines.

Common reagents used in these reactions include sodium pyrosulfite for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chlorophenylhydrazine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

2-Chlorophenylhydrazine hydrochloride can be compared with other similar compounds such as:

  • 2,6-Dichlorophenylhydrazine hydrochloride
  • 2-Bromophenylhydrazine hydrochloride
  • 4-Chlorophenylhydrazine hydrochloride
  • 2-Fluorophenylhydrazine hydrochloride

These compounds share similar chemical structures but differ in their specific substituents, which can lead to variations in their reactivity and applications. The uniqueness of this compound lies in its specific chlorine substitution at the 2-position, which influences its chemical behavior and utility in various applications .

Properties

CAS No.

41052-75-9

Molecular Formula

C6H8Cl2N2

Molecular Weight

179.04 g/mol

IUPAC Name

(2-chlorophenyl)hydrazine;hydron;chloride

InChI

InChI=1S/C6H7ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H

InChI Key

ADODRSVGNHNKAT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NN)Cl.Cl

Canonical SMILES

[H+].C1=CC=C(C(=C1)NN)Cl.[Cl-]

41052-75-9

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 2-chlorophenylhydrazine hydrochloride induce the expression of the EmrCABsm efflux pump in Stenotrophomonas maltophilia?

A: The research indicates that the EmrCABsm efflux pump in Stenotrophomonas maltophilia is not induced by this compound. While this compound is a known inducer for some MarR-type regulons, the study found that it did not derepress the emrRCABsm operon. [] This suggests that the EmrCABsm pump might have a distinct regulatory mechanism or substrate specificity compared to other MarR-regulated efflux pumps.

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